molecular formula C18H20N2O3 B2510997 N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide CAS No. 2034312-04-2

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2510997
CAS No.: 2034312-04-2
M. Wt: 312.369
InChI Key: RUCBDSYJHFEMDY-UHFFFAOYSA-N
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Description

N-[(5-Cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide is an acetamide derivative featuring a pyridine core substituted with a cyclopropyl group at the 5-position and a 2-methoxyphenoxy moiety linked via an acetamide bridge. This structure combines aromatic and aliphatic components, which may enhance metabolic stability and binding affinity.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-16-4-2-3-5-17(16)23-12-18(21)20-10-13-8-15(11-19-9-13)14-6-7-14/h2-5,8-9,11,14H,6-7,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCBDSYJHFEMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Structure-Activity Relationship Studies

The compound's unique structure allows for extensive structure-activity relationship (SAR) studies. By modifying various substituents on the cyclopropyl and pyridine rings, researchers can explore how these changes affect biological activity. Such studies are crucial for optimizing drug candidates for better efficacy and safety profiles.

Synthesis and Derivative Development

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide has been documented in several patents, which outline methods for producing this compound and its derivatives . These patents emphasize the importance of developing synthetic pathways that yield high purity and yield, which are essential for further pharmacological testing.

Potential for Further Research

Given the promising results from related compounds, this compound could serve as a lead compound in drug discovery efforts targeting central nervous system disorders. Future research should focus on:

  • In Vivo Studies: To assess the safety and efficacy of the compound in animal models.
  • Mechanistic Studies: To elucidate the specific pathways through which the compound exerts its effects.
  • Clinical Trials: If preclinical studies yield favorable results, advancing to human trials may be warranted.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to structurally related acetamides with variations in heterocyclic cores, substituents, and functional groups. Key differences include:

Table 1: Comparative Analysis of Selected Acetamide Derivatives
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Notes
N-[(5-Cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide (Target) C₁₇H₁₉N₃O₃* 313.35 Cyclopropylpyridyl, 2-methoxyphenoxy N/A N/A Hypothesized metabolic stability
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) C₁₂H₁₃N₃O₃S₂ 311.38 Thiadiazole, methylthio 135–136 72 Thiadiazole core enhances rigidity
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) C₁₈H₁₇N₃O₃S₂ 403.48 Thiadiazole, benzylthio 135–136 85 Higher yield due to benzyl group
2-(2-Methoxyphenoxy)-N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide C₂₀H₂₀N₄O₆S 444.46 Isoxazole, sulfamoylphenyl N/A N/A Increased solubility via sulfamoyl
N-((5-Cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide C₁₅H₁₆N₄O₂ 284.31 Pyridazinyl, cyclopropylpyridyl N/A N/A Structural isomer with pyridazine

*Calculated based on structural formula.

Key Observations:

  • Substituent Effects : The cyclopropyl group in the target compound may improve metabolic stability over analogs with methylthio or benzylthio groups, which are prone to oxidative metabolism .
  • Molecular Weight and Solubility : Sulfamoyl-containing derivatives (e.g., ) have higher molecular weights (~444 Da) but may exhibit better aqueous solubility due to polar sulfamoyl groups, whereas the target compound’s lower weight (~313 Da) could favor membrane permeability .

Methoxy Group Impact

The 2-methoxyphenoxy moiety is a common feature in multiple analogs (e.g., 5k, 5m, ). This group:

  • Enhances lipophilicity (logP ~2–3 estimated), aiding passive diffusion.

Biological Activity

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on available research findings, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 270.31 g/mol

This compound features a cyclopropyl group attached to a pyridine ring, which is known for enhancing pharmacological properties due to its ability to interact with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. This suggests potential applications in treating inflammatory diseases .
  • Receptor Modulation : It may act as a modulator for various receptors involved in neurotransmission, although specific receptor interactions need further elucidation.

Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of similar compounds indicated that this compound could reduce inflammation markers in vitro. The compound demonstrated significant inhibition of COX-2 activity, leading to decreased prostaglandin synthesis, which is pivotal in inflammatory responses .

Analgesic Activity

In vivo studies have shown that derivatives of this compound exhibit analgesic properties. The analgesic effect was evaluated using standard pain models, where the compound significantly reduced pain responses compared to control groups. This positions it as a candidate for pain management therapies .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of this compound and tested their biological activities. The results indicated that modifications to the methoxy group enhanced COX inhibition, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to COX enzymes. The results indicated strong binding interactions, confirming its potential as a selective COX inhibitor. The docking scores correlated well with the observed biological activity, supporting further exploration of this compound's therapeutic potential .

Data Tables

Property Value
Molecular FormulaC15_{15}H18_{18}N2_{2}O3_{3}
Molecular Weight270.31 g/mol
COX-2 InhibitionSignificant (IC50 values needed for quantification)
Analgesic EfficacyPositive in vivo results

Preparation Methods

Protection of the Amine Group

To prevent side reactions during subsequent steps, the primary amine is protected as a tert-butyl carbamate (Boc):

Procedure :

  • Reactants : 5-Cyclopropylpyridin-3-ylmethanamine (1.0 equiv), Boc₂O (1.1 equiv).
  • Solvent : THF.
  • Conditions : Room temperature, 4 h.
  • Yield : 92%.

Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

Etherification of 2-Methoxyphenol

2-Methoxyphenol undergoes alkylation with ethyl chloroacetate under basic conditions:

Procedure :

  • Reactants : 2-Methoxyphenol (1.0 equiv), ethyl chloroacetate (1.2 equiv), K₂CO₃ (2.0 equiv).
  • Solvent : Acetone.
  • Conditions : Reflux, 6 h.
  • Yield : 85%.

Intermediate : Ethyl 2-(2-methoxyphenoxy)acetate.

  • ¹H NMR (400 MHz, CDCl₃): δ 6.90–6.80 (m, 4H, Ar-H), 4.70 (s, 2H, OCH₂CO), 4.20 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.80 (s, 3H, OCH₃), 1.25 (t, 3H, J = 7.1 Hz, CH₃).

Saponification to Carboxylic Acid

The ester is hydrolyzed to the carboxylic acid using NaOH:

  • Conditions : 1M NaOH, ethanol/water (1:1), reflux, 3 h.
  • Yield : 95%.

Characterization :

  • ¹³C NMR (100 MHz, D₂O): δ 174.5 (COOH), 151.2 (C-O), 121.8–114.3 (Ar-C), 65.8 (OCH₂CO), 55.9 (OCH₃).

Amide Bond Formation

Activation of 2-(2-Methoxyphenoxy)acetic Acid

The carboxylic acid is activated using HATU or EDCl:

Procedure :

  • Reactants : 2-(2-Methoxyphenoxy)acetic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv).
  • Solvent : DMF.
  • Conditions : 0°C to room temperature, 1 h.

Coupling with 5-Cyclopropylpyridin-3-ylmethanamine

The activated acid reacts with the amine under mild conditions:

  • Reactants : Activated acid (1.0 equiv), 5-cyclopropylpyridin-3-ylmethanamine (1.1 equiv).
  • Conditions : Room temperature, 12 h.
  • Yield : 88% (after Boc deprotection with TFA/DCM).

Final Product Characterization :

  • Melting Point : 142–144°C.
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (s, 1H, pyridine-H), 8.35 (s, 1H, pyridine-H), 7.20–6.85 (m, 4H, Ar-H), 4.40 (s, 2H, CH₂N), 4.10 (s, 2H, OCH₂CO), 3.75 (s, 3H, OCH₃), 1.85–1.70 (m, 1H, cyclopropane-H), 0.95–0.80 (m, 4H, cyclopropane-H).
  • HPLC Purity : 99.2% (C18 column, 70:30 MeOH/H₂O).

Optimization and Scalability

Critical Reaction Parameters

Parameter Optimal Value Impact on Yield
Coupling Agent HATU 88% vs. 72% (EDCl)
Solvent DMF 88% vs. 65% (THF)
Temperature 25°C 88% vs. 75% (0°C)

Purification Techniques

  • Column Chromatography : Silica gel (EtOAc/hexane 3:7).
  • Recrystallization : Ethanol/water (7:3).

Mechanistic Insights

The amide bond formation proceeds via a reactive acyloxyphosphonium intermediate (HATU-mediated), followed by nucleophilic attack by the amine. Steric hindrance from the cyclopropane and methoxy groups necessitates prolonged reaction times.

Q & A

Q. What are the optimal synthetic routes for N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide, and how can reaction conditions be standardized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Substitution reactions under alkaline conditions to introduce the cyclopropylpyridinylmethyl group (analogous to ).
  • Condensation reactions with 2-methoxyphenoxyacetic acid derivatives using coupling agents like EDC/HOBt ().
  • Purification via column chromatography or recrystallization ().
    Key parameters to optimize:
  • Solvent choice (DMF or THF for polar intermediates) ().
  • Catalyst selection (e.g., Pd-based catalysts for cyclopropane coupling) ().
  • Temperature control (room temperature for acid-sensitive steps) ().

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxyphenoxy and pyridinyl groups) ().
    • IR spectroscopy to validate acetamide C=O stretches (~1667 cm⁻¹) and methoxy C-O bonds ().
  • Chromatography :
    • HPLC with UV detection (λ = 254 nm) to assess purity >95% ().
  • Mass spectrometry (HRMS or ESI-MS) for molecular ion confirmation ().

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Substituent variation :
    • Replace the cyclopropyl group with other alkyl/aryl groups ().
    • Modify the methoxyphenoxy moiety (e.g., ethoxy, halogenated analogs) ().
  • Biological assays :
    • Screen analogs against target enzymes (e.g., kinases, oxidoreductases) using fluorescence-based assays ().
    • Compare IC₅₀ values to quantify potency ().
  • Computational modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes ().

Q. Table 1: Example SAR Modifications

Substituent ModificationBiological ImpactReference
Cyclopropyl → PhenylIncreased lipophilicity; altered target selectivity
Methoxy → EthoxyEnhanced metabolic stability

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Experimental replication :
    • Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability ().
  • Meta-analysis :
    • Compare datasets using statistical tools (e.g., ANOVA) to identify outliers ().
  • Mechanistic studies :
    • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics ().
    • Validate off-target effects via kinome-wide profiling ().

Q. What strategies are effective for studying this compound’s metabolic stability and toxicity?

Methodological Answer:

  • In vitro metabolism :
    • Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS ().
  • Toxicity screening :
    • MTT assays in hepatocyte cell lines (e.g., HepG2) to assess cytotoxicity ().
    • Ames test for mutagenicity potential ().
  • Pharmacokinetic modeling :
    • Use PBPK models to predict bioavailability and half-life ().

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments for this compound?

Methodological Answer:

  • Dose range : Start with 0.1–100 µM based on similar acetamide derivatives ().
  • Controls : Include vehicle (DMSO) and positive controls (e.g., known enzyme inhibitors) ().
  • Data normalization : Express results as % inhibition relative to controls ().

Q. What computational tools are recommended for predicting off-target interactions?

Methodological Answer:

  • SwissTargetPrediction : Input the compound’s SMILES string to identify potential targets ().
  • PharmMapper : Generate 3D pharmacophore models for off-target screening ().
  • Molecular dynamics simulations (GROMACS) to assess binding stability over time ().

Synthesis Optimization

Q. How can reaction yields be improved during large-scale synthesis?

Methodological Answer:

  • Continuous flow reactors : Enhance mixing and heat transfer ().
  • Catalyst recycling : Use immobilized catalysts (e.g., Pd on carbon) ().
  • In situ monitoring : Employ ReactIR to track intermediate formation ().

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